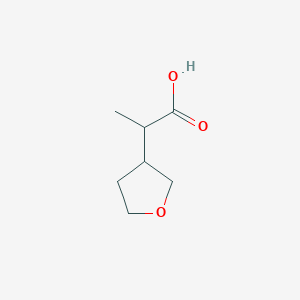

2-(Oxolan-3-yl)propanoic acid

CAS No.: 1489399-71-4

Cat. No.: VC3087976

Molecular Formula: C7H12O3

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1489399-71-4 |

|---|---|

| Molecular Formula | C7H12O3 |

| Molecular Weight | 144.17 g/mol |

| IUPAC Name | 2-(oxolan-3-yl)propanoic acid |

| Standard InChI | InChI=1S/C7H12O3/c1-5(7(8)9)6-2-3-10-4-6/h5-6H,2-4H2,1H3,(H,8,9) |

| Standard InChI Key | MILXYGVGBFRIEW-UHFFFAOYSA-N |

| SMILES | CC(C1CCOC1)C(=O)O |

| Canonical SMILES | CC(C1CCOC1)C(=O)O |

Introduction

Chemical Identity and Basic Properties

2-(Oxolan-3-yl)propanoic acid is identified by its systematic IUPAC name 2-(tetrahydrofuran-3-yl)propanoic acid, with CAS registry number 1489399-71-4 . This organic compound has a molecular formula of C7H12O3 and a molecular weight of 144.17 g/mol . The compound features a propanoic acid skeleton with an oxolane (tetrahydrofuran) ring substituted at the carbon-2 position, creating a unique chemical architecture with specific reactivity patterns.

The compound can be represented by the SMILES notation O=C(O)C(C)C1COCC1, which codifies its molecular structure in a standardized linear format . This structural representation highlights the presence of the carboxylic acid group and the tetrahydrofuran ring system that define the compound's chemical behavior.

Structural Characteristics

Molecular Structure

The molecular structure of 2-(Oxolan-3-yl)propanoic acid features a propanoic acid backbone with a tetrahydrofuran (oxolane) ring attached at the 3-position. The carbon backbone of propanoic acid typically consists of three carbon atoms arranged linearly, with a carboxylic acid group (-COOH) at one end . In this compound, the oxolane ring introduces conformational constraints and affects the electronic distribution within the molecule.

The carboxylic acid group is characterized by a carbonyl group (C=O) and a hydroxyl group (-OH), which contribute to the compound's acidic properties . The oxolane ring is a five-membered heterocyclic structure containing an oxygen atom, which introduces additional functionality and reactivity patterns to the molecule.

Physicochemical Properties

Based on computational chemistry data and structural analysis, 2-(Oxolan-3-yl)propanoic acid exhibits the following physicochemical properties:

The moderate TPSA value indicates a balance of polar surface area that may influence membrane permeability, while the LogP value suggests moderate lipophilicity. The compound has two hydrogen bond acceptors (oxygen atoms) and one hydrogen bond donor (hydroxyl group), which are important determinants of intermolecular interactions and potential biological activity.

Synthesis and Chemical Reactions

Chemical Reactivity

As a carboxylic acid with an oxolane substituent, 2-(Oxolan-3-yl)propanoic acid likely participates in typical carboxylic acid reactions:

-

Esterification reactions with alcohols to form esters, as evidenced by the documented formation of methyl 2-(oxolan-3-yl)propanoate.

-

Potential formation of acid derivatives such as acid chlorides, anhydrides, or amides through appropriate reactions with reactive agents.

-

The oxolane ring potentially introduces additional reaction sites, allowing for ring-opening reactions under specific conditions.

Biological Activities and Applications

Research and Industrial Applications

The unique structural features of 2-(Oxolan-3-yl)propanoic acid make it potentially valuable in several applications:

-

Pharmaceutical intermediates: The compound could serve as a building block in medicinal chemistry for developing novel therapeutic agents, leveraging its carboxylic acid functionality and heterocyclic ring system.

-

Organic synthesis: The compound may function as a versatile intermediate in preparing more complex molecules due to its functional groups that allow for further transformations.

-

Structure-activity relationship studies: As a structural analog to known bioactive compounds, it could provide valuable insights into how structural modifications affect biological activity.

| Hazard Statement | Description | Reference |

|---|---|---|

| H302 | Harmful if swallowed | |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation |

The compound is classified with the GHS pictogram GHS07, indicating warning-level hazards . Recommended precautionary measures include:

-

Using appropriate personal protective equipment including gloves and eye protection (P280) .

-

Specific emergency procedures for skin contact (P302+P352) and inhalation (P304+P340) .

Proper storage recommendations indicate room temperature conditions in a secured location (P405) .

Related Compounds and Structural Analogs

Ester Derivatives

Methyl 2-(oxolan-3-yl)propanoate is a directly related ester derivative formed through the esterification of 2-(Oxolan-3-yl)propanoic acid with methanol. This ester exhibits altered physicochemical properties compared to the parent acid, likely with increased lipophilicity and decreased hydrogen-bonding capability.

Structural Relatives

Several compounds share structural similarities with 2-(Oxolan-3-yl)propanoic acid:

-

Propanoic acid: The parent compound without substitution, characterized by a three-carbon chain with a terminal carboxylic acid group. It has a molecular weight of 74.08 g/mol and distinctive physical properties including a pungent odor and a boiling point of 141.2°C .

-

2-Methyl-2-(tetrahydrofuran-3-yl)propanoic acid: A closely related compound with an additional methyl group, potentially exhibiting different biological activity profiles.

-

Aryl propionic acid derivatives: A broader class of compounds that includes various substituted propionic acids with documented biological activities including anti-inflammatory, analgesic, and antimicrobial properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume